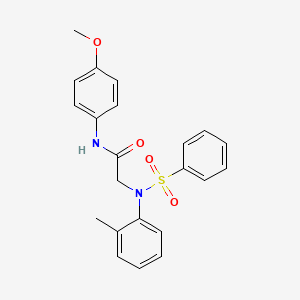
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPG is a glycinamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activation of NMDA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and the transmission of pain signals in the nervous system. This compound binds to the glycine-binding site of the NMDA receptor, thereby preventing the activation of the receptor and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its role in pain management, this compound has also been shown to have neuroprotective effects. This compound has been shown to reduce the damage caused by ischemic stroke and traumatic brain injury by reducing the activation of NMDA receptors and reducing the release of glutamate, which can cause excitotoxicity and cell death.
実験室実験の利点と制限
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist that can be used to study the mechanisms of pain sensation and develop new pain management strategies. This compound has also been shown to have neuroprotective effects, making it a useful tool for studying the mechanisms of neuroprotection and developing new treatments for neurological disorders. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the study of N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new pain management strategies based on the inhibition of NMDA receptors. Another direction is the study of the neuroprotective effects of this compound and the development of new treatments for neurological disorders. Additionally, further research is needed to better understand the long-term effects of this compound and to develop new methods for administering this compound in experiments.
科学的研究の応用
N~1~-(4-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the study of pain sensation. This compound has been shown to inhibit the activation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the transmission of pain signals in the nervous system. Therefore, this compound has been used as a tool to study the mechanisms of pain sensation and to develop new pain management strategies.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-6-7-11-21(17)24(29(26,27)20-9-4-3-5-10-20)16-22(25)23-18-12-14-19(28-2)15-13-18/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVHRCZJLCMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


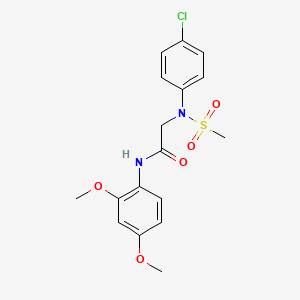
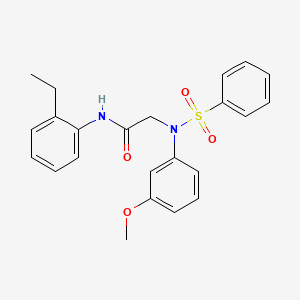


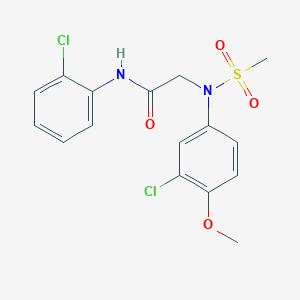
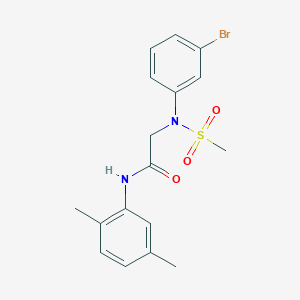
![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567421.png)
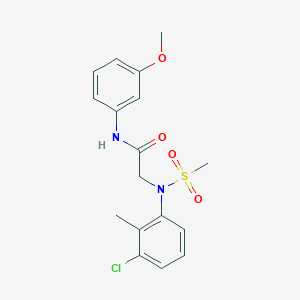
![N-(3-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567432.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567447.png)
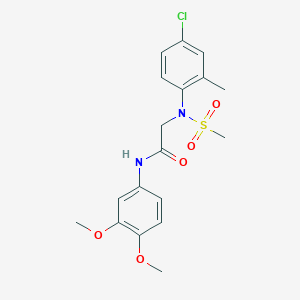
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567467.png)


